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molecular formula C14H13N3O3 B5726922 1-(4-Methyl-3-nitrophenyl)-3-phenylurea

1-(4-Methyl-3-nitrophenyl)-3-phenylurea

Cat. No. B5726922
M. Wt: 271.27 g/mol
InChI Key: FKJPAJQKSZPBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173684B2

Procedure details

To a solution (4-methyl-3-nitrophenyl)amine (152 mg) in CH2Cl2 (15 mL) were added iPr2NEt (1.29 g) and trichloroacetic anhydride (370 mg) successively at 0° C. under a nitrogen atmosphere, and the mixture was stirred at 0° C. for 3 hr. To the solution was added phenylamine (930 mg), and the resulted mixture was stirred at room temperature for 16 h. The volatile materials were evaporated in vacuo. The residue was diluted with EtOAc (10 mL) and the resulted mixture was successively washed with 1M HCl (5 mL×2), saturated aqueous NaHCO3 (5 mL×2) and brine, dried over MgSO4 and filtered. The filtrate was evaporated in vacuo, and the residue was triturated with IPE. The precipitates produced were collected by filtration to give 1-(4-methyl-3-nitrophenyl)-3-phenylurea (270 mg).
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].CCN(C(C)C)C(C)C.ClC(Cl)(Cl)C(O[C:26](=[O:31])C(Cl)(Cl)Cl)=O.[C:34]1([NH2:40])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:26]([NH:40][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:31])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
152 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
1.29 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
370 mg
Type
reactant
Smiles
ClC(C(=O)OC(C(Cl)(Cl)Cl)=O)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
930 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulted mixture was stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The volatile materials were evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (10 mL)
WASH
Type
WASH
Details
the resulted mixture was successively washed with 1M HCl (5 mL×2), saturated aqueous NaHCO3 (5 mL×2) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with IPE
CUSTOM
Type
CUSTOM
Details
The precipitates produced
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)NC(=O)NC1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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